Phenelfamycin C chemical structure and properties
Phenelfamycin C chemical structure and properties
An In-Depth Technical Guide to Phenelfamycin C: Structure, Properties, and Mechanism
Abstract
Phenelfamycin C is a member of the phenelfamycin complex, a group of natural products belonging to the broader elfamycin class of antibiotics. Isolated from the fermentation broths of Streptomyces violaceoniger, this complex polyketide exhibits significant antibacterial activity, particularly against Gram-positive anaerobic bacteria, including the pathogenic Clostridium difficile.[1][2] Its mechanism of action involves the specific inhibition of bacterial protein synthesis through high-affinity binding to Elongation Factor-Tu (EF-Tu), a critical protein in the translation process.[3] This guide provides a comprehensive technical overview of Phenelfamycin C, detailing its chemical structure, physicochemical properties, biological activity, and the methodologies for its isolation and characterization, aimed at researchers and professionals in drug development and microbiology.
Chemical Identity and Physicochemical Properties
Phenelfamycin C is a structurally complex molecule, a characteristic of the elfamycin family. Its core is a large polyketide-derived chain featuring conjugated polyene systems, a tetrahydrofuran ring, and multiple chiral centers. A key structural feature of Phenelfamycin C is the presence of a disaccharide moiety attached to the aglycone core.[1] Its structure was elucidated through extensive use of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[4][5]
Chemical Structure and Identifiers
The definitive structure of Phenelfamycin C is provided below, along with its key identifiers.
Table 1: Chemical Identifiers for Phenelfamycin C
| Identifier | Value | Source |
| Molecular Formula | C₅₈H₈₃NO₁₈ | [6] |
| CAS Number | 118498-93-4 | [6] |
| IUPAC Name | (2E,4E,6E)-7-[(2S,3S,5R)-5-[(2S,3S,4E,6E)-8-[[(2S)-2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2R,4S,5R,6S)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid | [6] |
| InChIKey | CFQHTKGGWFGEKG-ABSOLGDDSA-N | [6] |
| Canonical SMILES | C/C=C\C=C[C@H]1C((C)O[C@@H]3CC)O)OC)OC)C(=O)NC/C=C/C=C(\C)/[C@H]4C/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5">C@HO)(C)C | [6] |
Physicochemical Properties
The large, predominantly lipophilic structure of Phenelfamycin C dictates its physical and chemical behavior, particularly its solubility.
Table 2: Physicochemical Properties of Phenelfamycin C
| Property | Value | Source |
| Molecular Weight | 1082.3 g/mol | [6] |
| Monoisotopic Mass | 1081.56101480 Da | [6] |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO); Poorly soluble in water. | |
| Appearance | Typically isolated as part of a complex, appearing as a pale tan powder. |
Mechanism of Action: Targeting Elongation Factor-Tu
The antibacterial efficacy of the elfamycin class, including Phenelfamycin C, stems from their highly specific interaction with Elongation Factor-Tu (EF-Tu).[7] EF-Tu is an essential and abundant GTPase protein in bacteria, responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of protein synthesis.[8]
The EF-Tu Elongation Cycle
The proper functioning of EF-Tu is cyclical and depends on its conformation, which is determined by whether it is bound to Guanosine Triphosphate (GTP) or Guanosine Diphosphate (GDP).
-
Activation: EF-Tu binds to GTP, adopting a conformation that has a high affinity for aa-tRNA, forming a ternary complex (EF-Tu:GTP:aa-tRNA).
-
Delivery: This ternary complex enters the ribosomal A-site. If the tRNA anticodon correctly matches the mRNA codon, this triggers a conformational change in EF-Tu.
-
Hydrolysis & Release: EF-Tu hydrolyzes GTP to GDP. The resulting EF-Tu:GDP complex has a low affinity for both the tRNA and the ribosome, causing it to be released from the ribosome.
-
Recycling: The EF-Tu:GDP complex is recycled back to its active GTP-bound state by another protein, Elongation Factor-Ts (EF-Ts).
Inhibition by Phenelfamycin C
Elfamycins disrupt this cycle via one of two primary mechanisms.[3] Phenelfamycins belong to the kirromycin-like group.[8][9][10]
-
Kirromycin-type Mechanism: These inhibitors bind to EF-Tu and lock it in a conformation that mimics the GTP-bound state, even after GTP has been hydrolyzed to GDP.[8] This action prevents the dissociation of the EF-Tu:GDP complex from the ribosome, effectively jamming the translational machinery and halting protein synthesis.[8][11] This "gain-of-function" mechanism means only a fraction of the total EF-Tu pool needs to be inhibited to stall translation.[11]
Caption: Inhibition of the EF-Tu cycle by Phenelfamycin C.
Biological Activity and Antimicrobial Spectrum
The phenelfamycin complex was initially selected for its potent activity against anaerobic bacteria.[2] In vitro studies have confirmed that Phenelfamycin C is highly active against a range of Gram-positive anaerobes and some Gram-positive aerobes, with particularly noteworthy efficacy against Clostridium difficile.[12][13]
Table 3: In Vitro Antibacterial Activity of Phenelfamycins (Representative Data)
| Organism | MIC (μg/mL) | Reference |
| Clostridium difficile | 4 | |
| Beta-hemolytic Streptococcus spp. | 0.12–1 | |
| Streptococcus pneumoniae | 0.25–2 | |
| Clostridium perfringens | 16 | |
| Propionibacterium magnus | 0.12 |
Note: Data presented is for the closely related and more studied Phenelfamycin E, and is expected to be representative for Phenelfamycin C's activity profile against anaerobes as part of the same complex.
Like other large polyketide antibiotics, phenelfamycins exhibit limited efficacy against Gram-negative organisms. This is primarily attributed to the impermeable nature of the Gram-negative outer membrane, which prevents the antibiotic from reaching its intracellular target, EF-Tu.
Isolation, Purification, and Characterization
Phenelfamycin C is a natural product obtained through fermentation. Its isolation from the culture broth is a multi-step process requiring several chromatographic techniques to separate it from other closely related congeners (Phenelfamycins A, B, E, F, etc.).[4][5]
Experimental Protocol: Isolation and Purification of the Phenelfamycin Complex
This protocol is a synthesized methodology based on the procedures described by Hochlowski et al. (1988).[4][5]
I. Fermentation:
-
Prepare a seed culture of Streptomyces violaceoniger (e.g., strains AB 999F-80 or AB 1047T-33) in a suitable medium and incubate for 48-72 hours.
-
Inoculate production-scale fermentation tanks containing a nutrient-rich medium.
-
Conduct submerged fermentation for 5-7 days under controlled conditions (temperature, pH, aeration).
II. Extraction:
-
Separate the mycelial cake from the fermentation broth via filtration or centrifugation.
-
Extract the filtered broth with an equal volume of ethyl acetate. Separate the organic phase.
-
Extract the mycelial cake separately with acetone. Remove the acetone under reduced pressure and extract the remaining aqueous residue with ethyl acetate.
-
Combine all ethyl acetate extracts and concentrate in vacuo to yield a crude oil.
III. Chromatographic Purification (Multi-step):
-
Solvent Partitioning: Partition the crude oil between hexane and a methanol/water mixture (e.g., 9:1) to remove highly nonpolar impurities. The active compounds will remain in the methanolic phase.
-
Gel Permeation Chromatography: Concentrate the methanolic phase and apply the residue to a Sephadex LH-20 column, eluting with methanol. This step separates compounds based on size.
-
Reverse-Phase Adsorption Chromatography: Pool the active fractions and apply them to a C18-bonded silica gel column. Elute with a step-gradient of increasing acetonitrile in water. This is a key step for separating the individual phenelfamycin components.
-
Preparative HPLC: Subject the fractions containing Phenelfamycin C to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 or similar column to achieve high purity.
IV. Final Processing:
-
Combine the pure fractions of Phenelfamycin C.
-
Remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain a stable powder.
Caption: Workflow for the isolation and purification of Phenelfamycin C.
Structural Characterization
The definitive identification and structural elucidation of Phenelfamycin C relies on a combination of modern analytical techniques:
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or modern techniques like Electrospray Ionization (ESI-MS) are used to determine the exact molecular weight and elemental formula.
-
NMR Spectroscopy: A full suite of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is essential to piece together the complex carbon skeleton, establish the connectivity of the sugar moieties, and determine the relative stereochemistry of the molecule.[4][5]
Conclusion and Future Perspectives
Phenelfamycin C is a potent, structurally intricate antibiotic that targets a fundamental process in bacterial physiology—protein synthesis. Its specific mechanism of inhibiting EF-Tu makes it a valuable tool for studying bacterial translation.[7] While the entire elfamycin class has faced challenges in clinical development due to poor pharmacokinetic profiles and solubility, their unique mode of action and efficacy against problematic pathogens like C. difficile sustain interest in them as lead compounds.[7][12] Future research may focus on the semi-synthetic modification of the phenelfamycin scaffold to improve its drug-like properties or on exploring its biosynthetic gene cluster for genetic engineering approaches to produce novel, more effective analogs.
References
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Anborgh, P. H., & Parmeggiani, A. (2017). Elfamycins: Inhibitors of Elongation Factor-Tu. Microbiology and Molecular Biology Reviews, 81(4), e00016-17. Available from: [Link]
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Kofoed, C., & Nissen, P. (2020). Inhibitors of Elongation Factor-Tu: Elfamycin antibiotics. ResearchGate. Available from: [Link]
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The Comprehensive Antibiotic Resistance Database. (n.d.). elfamycin antibiotic. CARD. Available from: [Link]
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Anborgh, P. H., & Parmeggiani, A. (2017). Elfamycins: inhibitors of elongation factor-Tu. Molecular Microbiology, 106(2), 161–171. Available from: [Link]
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Hochlowski, J. E., et al. (1988). PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS. The Journal of Antibiotics. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Phenelfamycin C. PubChem Compound Database. Available from: [Link]
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Swanson, R. N., et al. (1989). Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model. The Journal of Antibiotics, 42(1), 94-101. Available from: [Link]
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Loll, N., et al. (1995). Effects of elfamycins on elongation factor Tu from Escherichia coli and Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 39(10), 2292–2297. Available from: [Link]
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Hochlowski, J. E., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. The Journal of Antibiotics, 41(10), 1300-15. Available from: [Link]
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Krab, I. M., & Parmeggiani, A. (2020). New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation. ACS Infectious Diseases, 6(12), 3163-3172. Available from: [Link]
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Swanson, R. N., et al. (1989). PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS. III. Activity in vitro and in a hamster colitis model. The Journal of Antibiotics. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Phenelfamycin B. PubChem Compound Database. Available from: [Link]
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The Comprehensive Antibiotic Resistance Database. (n.d.). phenelfamycin C. CARD. Available from: [Link]
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Jackson, M., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation. The Journal of Antibiotics, 41(10), 1293-9. Available from: [Link]
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